molecular formula C22H24N4O B10978036 N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide

Cat. No.: B10978036
M. Wt: 360.5 g/mol
InChI Key: QOMYIFRTZKQMLC-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide typically involves multiple steps:

    Formation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Formation of Indole Intermediate: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling Reaction: The two intermediates are then coupled through a series of reactions involving the formation of amide bonds. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the benzimidazole ring can yield dihydrobenzimidazole compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: It can serve as a probe to study the interactions of benzimidazole and indole derivatives with biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound may exhibit pharmacological properties, making it a candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory research.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole moiety.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide is likely to involve interactions with various molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, while indole derivatives can interact with serotonin receptors.

    Pathways Involved: The pathways involved may include inhibition of cell division (anticancer activity), disruption of microbial cell walls (antimicrobial activity), and modulation of inflammatory pathways (anti-inflammatory activity).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual presence can potentially enhance its biological activity and broaden its range of applications compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methylindol-3-yl)propanamide

InChI

InChI=1S/C22H24N4O/c1-26-15-16(17-7-2-5-10-20(17)26)12-13-22(27)23-14-6-11-21-24-18-8-3-4-9-19(18)25-21/h2-5,7-10,15H,6,11-14H2,1H3,(H,23,27)(H,24,25)

InChI Key

QOMYIFRTZKQMLC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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